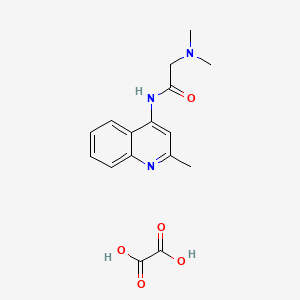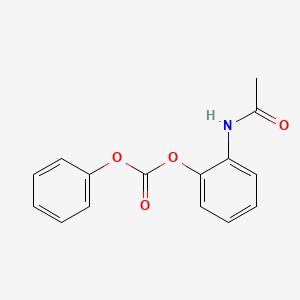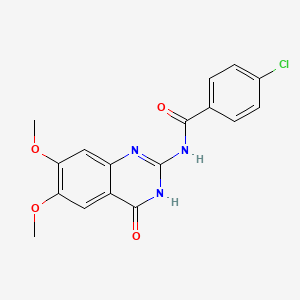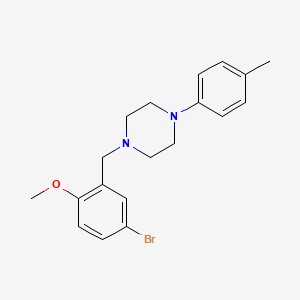
N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT leads to increased levels of GABA, which can have a range of physiological and biochemical effects.
Mécanisme D'action
N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound leads to increased levels of GABA in the brain, which can have a range of effects on neuronal signaling and synaptic transmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability and is involved in a range of physiological and pathological processes in the CNS.
Biochemical and Physiological Effects
The increased levels of GABA resulting from this compound inhibition of GABA-AT can have a range of biochemical and physiological effects. GABA is known to regulate neuronal excitability and synaptic transmission, and increased levels of GABA can lead to anticonvulsant, anxiolytic, and sedative effects. Additionally, GABA has been implicated in the regulation of reward pathways in the brain, and increased levels of GABA may contribute to the reduction of drug-seeking behavior seen with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for GABA-AT, which allows for more precise manipulation of GABA levels in the brain. Additionally, this compound has been shown to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in CNS disorders, particularly epilepsy, anxiety, and addiction. Additionally, further studies are needed to explore the potential side effects and safety of this compound in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT, which may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclohexyl isocyanate and 4-pyridinemethanol. The resulting compound is then purified using various chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications in a range of CNS disorders, including epilepsy, anxiety, and addiction. In animal models, this compound has been shown to increase levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c28-23(25-21-6-2-1-3-7-21)20-5-4-14-27(18-20)22-10-15-26(16-11-22)17-19-8-12-24-13-9-19/h8-9,12-13,20-22H,1-7,10-11,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQZFJLLXWCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,7-diacetyl-1-sec-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6094323.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6094344.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6094349.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6094357.png)


![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(4-pyrimidinyl)ethyl]amine](/img/structure/B6094376.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6094382.png)

![6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride](/img/structure/B6094398.png)
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)

